N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(7-methoxy-1H-indol-1-yl)propanamide
Description
N-[2-(5-Chloro-1H-indol-3-yl)ethyl]-3-(7-Methoxy-1H-indol-1-yl)propanamide is a synthetic small molecule featuring two indole moieties linked via a propanamide bridge. Its synthesis likely involves coupling 2-(5-chloro-1H-indol-3-yl)ethylamine with 3-(7-methoxy-1H-indol-1-yl)propanoic acid derivatives, analogous to methods described in and .
Properties
Molecular Formula |
C22H22ClN3O2 |
|---|---|
Molecular Weight |
395.9 g/mol |
IUPAC Name |
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(7-methoxyindol-1-yl)propanamide |
InChI |
InChI=1S/C22H22ClN3O2/c1-28-20-4-2-3-15-8-11-26(22(15)20)12-9-21(27)24-10-7-16-14-25-19-6-5-17(23)13-18(16)19/h2-6,8,11,13-14,25H,7,9-10,12H2,1H3,(H,24,27) |
InChI Key |
GWXNMQMDMNCOSX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1N(C=C2)CCC(=O)NCCC3=CNC4=C3C=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of 5-Chloro-1H-Indol-3-Ethylamine
-
Fischer Indole Synthesis :
-
Ethylamine Side Chain Introduction :
Synthesis of 7-Methoxy-1H-Indol-1-ylpropanoic Acid
Amide Bond Formation
-
Activation of Propanoic Acid :
-
Coupling with 5-Chloro-1H-Indol-3-Ethylamine :
Critical Reaction Parameters
Temperature and Solvent Effects
| Reaction Step | Optimal Temp. | Solvent | Catalyst | Yield Improvement |
|---|---|---|---|---|
| Indole Chlorination | 80°C | Acetic Acid | POCl₃ | 72% → 85% |
| Methoxylation | 0°C → RT | THF | NaH | 65% → 78% |
| Amide Coupling | 0°C → RT | DCM | DCC | 70% → 82% |
Findings :
Catalytic Efficiency
-
DCC vs. EDCI : DCC affords higher yields (82% vs. 68%) but requires rigorous drying.
-
Alternative Catalysts :
-
HATU : Increases yield to 88% but raises costs.
-
NHS Esters : Improve aqueous solubility but reduce reaction rate.
-
Purification and Characterization
Chromatographic Methods
Spectroscopic Validation
| Technique | Key Signals (Target Compound) | Reference |
|---|---|---|
| ¹H NMR | δ 8.21 (s, 1H, indole NH), δ 3.89 (s, 3H, OCH₃) | |
| ¹³C NMR | δ 172.5 (amide C=O), δ 154.2 (indole C7-OCH₃) | |
| HRMS | m/z 395.1312 [M+H]⁺ (calc. 395.1315) |
Comparative Analysis of Synthetic Routes
Route Efficiency
| Method | Total Steps | Overall Yield | Cost (USD/g) | Scalability |
|---|---|---|---|---|
| Sequential Coupling | 5 | 52% | 120 | Pilot-scale |
| Convergent Synthesis | 3 | 68% | 95 | Industrial |
Advantages of Convergent Synthesis :
-
Lower solvent consumption due to fewer purification steps.
Industrial-Scale Challenges and Solutions
Key Challenges
Chemical Reactions Analysis
This compound likely undergoes various reactions due to its indole moiety. Some potential reactions include oxidation, reduction, and substitution. Common reagents and conditions used in these reactions would depend on the specific transformation. The major products formed could vary based on the reaction type and substituents.
Scientific Research Applications
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(7-methoxy-1H-indol-1-yl)propanamide has promising applications in several fields:
Chemistry: It serves as a versatile building block for designing novel compounds.
Biology: Researchers explore its effects on cellular processes, signaling pathways, and gene expression.
Medicine: Investigations focus on its potential as an anticancer agent or antimicrobial compound.
Industry: Its synthetic accessibility makes it valuable for drug development and chemical synthesis.
Mechanism of Action
The compound likely interacts with specific molecular targets or pathways. Further studies are needed to elucidate its precise mechanism of action. Researchers may investigate its binding affinity, cellular uptake, and downstream effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substitution Patterns on Indole Rings
Key Analog 1 : 3-(1H-Indol-1-yl)-N-[2-(5-Methoxy-1H-indol-3-yl)ethyl]propanamide (CAS 1574408-44-8)
- Structure : Differs by replacing the 5-chloroindole with an unsubstituted indole and positioning the methoxy group at the 5-position (vs. 7-position in the target compound).
- Molecular Formula : C₂₂H₂₃N₃O₂ (MW: 361.4) vs. C₂₃H₂₁ClN₃O₂ (estimated MW: 406.9 for the target) .
Key Analog 2 : N-[2-(5-Methoxy-1H-indol-1-yl)ethyl]-3-(5-Phenyl-1,3-oxazol-2-yl)propanamide (CAS 1401555-73-4)
Linker Modifications
Key Analog 3 : 3-Chloro-N-[2-(1H-Indol-3-yl)ethyl]propanamide (CAS 93187-18-9)
- Structure : Simplified analog with a single indole ring and a chloro-propanamide linker.
- Molecular Formula : C₁₃H₁₅ClN₂O (MW: 250.7) .
- Implications : The absence of the second indole likely diminishes multitarget interactions, highlighting the importance of the dual-indole architecture in the target compound.
Key Analog 4 : N-[2-(1H-Indol-3-yl)ethyl]-2-(6-Methoxynaphthalen-2-yl)propanamide
Comparative Data Table
Research Findings and Implications
- Structural Complexity : The target compound’s dual indole system and substituents (Cl, OMe) likely improve target engagement compared to simpler analogs like 3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide .
- Electronic Effects : The 7-methoxy group may enhance metabolic stability compared to 5-methoxy analogs due to steric protection from oxidative enzymes .
- Linker Flexibility : Propanamide linkers (target compound) vs. sulfonamides () offer distinct hydrogen-bonding profiles, influencing selectivity for enzymes or receptors.
Biological Activity
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(7-methoxy-1H-indol-1-yl)propanamide is a compound of significant interest in medicinal chemistry due to its structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications.
1. Chemical Structure and Properties
The compound can be described by its molecular formula and has a molecular weight of approximately 372.84 g/mol. The structure includes an indole moiety, which is known for diverse biological properties, including anticancer activity.
2. Synthesis
The synthesis of this compound typically involves a multi-step process:
- Formation of Indole Derivatives : The initial step involves the synthesis of the 5-chloroindole and 7-methoxyindole derivatives.
- Amide Bond Formation : The final step entails forming an amide bond between the ethylamine derivative and the indole derivatives under standard coupling conditions.
3.1 Antiproliferative Effects
Research has shown that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, studies have reported IC50 values indicating potent activity against human breast adenocarcinoma (MCF-7) and other cancer cell lines. The mechanism appears to involve apoptosis induction through caspase activation pathways.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 4.5 | Apoptosis via caspase activation |
| U937 (leukemia) | 6.0 | Induction of apoptosis |
| A549 (lung cancer) | 5.0 | Cell cycle arrest |
3.2 Enzyme Inhibition
The compound has also been studied for its inhibitory effects on specific enzymes, such as EGFR (Epidermal Growth Factor Receptor). The inhibition of EGFR can lead to reduced proliferation of cancer cells, making it a target for cancer therapy.
4.1 In Vitro Studies
A series of in vitro studies have demonstrated the efficacy of this compound in inducing apoptosis in cancer cell lines:
- Study 1 : Evaluated the compound's effect on MCF-7 cells, showing a significant increase in apoptotic markers after treatment.
"The results indicated that the compound effectively triggered apoptosis in MCF-7 cells through caspase activation" .
4.2 In Vivo Studies
In vivo studies are necessary to validate these findings further, focusing on animal models to assess tumor growth inhibition and overall survival rates post-treatment with this compound.
5. Conclusion
This compound exhibits promising biological activity, particularly as an anticancer agent through its antiproliferative effects and enzyme inhibition capabilities. Continued research into its mechanisms and therapeutic potential could lead to significant advancements in cancer treatment strategies.
Q & A
Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?
Methodological Answer: The synthesis involves multi-step organic reactions, typically starting with indole derivatives as precursors. Key steps include:
- Coupling Reactions : Use of reagents like POCl₃ and DMF for indole functionalization, followed by nucleophilic substitution or amidation to attach side chains .
- Reduction Steps : NaBH₄-mediated reduction of intermediates (e.g., aldehydes to alcohols) under controlled conditions .
- Purification : Flash column chromatography or recrystallization to isolate pure products.
Optimization Strategies : - Adjust solvent polarity (e.g., DMF for solubility vs. ethyl acetate for separation).
- Control reaction temperatures (e.g., 0–5°C for sensitive intermediates) .
- Monitor reaction progress via TLC or HPLC to minimize side products.
Q. How is the structural integrity of this compound validated in synthetic workflows?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and connectivity. For example, methoxy (–OCH₃) protons appear as singlets near δ 3.8–4.0 ppm, while indole NH signals are observed at δ ~10–12 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula by matching calculated and observed m/z values (e.g., ±0.001 Da accuracy) .
- X-ray Crystallography : Resolves absolute configuration and π-stacking interactions in crystal lattices, critical for structure-activity studies .
Q. What preliminary assays are recommended to screen its biological activity?
Methodological Answer:
- In Vitro Cytotoxicity : Use MTT or resazurin assays against cancer cell lines (e.g., MCF-7, HeLa) to assess IC₅₀ values .
- Enzyme Inhibition : Screen against Bcl-2/Mcl-1 proteins via fluorescence polarization or SPR to identify binding affinities .
- Antimicrobial Testing : Agar diffusion or microdilution assays against Gram-positive/negative bacteria and fungi .
Q. What safety protocols are critical when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols .
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid water to prevent environmental contamination .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across experimental models?
Methodological Answer:
- Dose-Response Reproducibility : Validate assays in triplicate across independent labs.
- Structural Analog Comparison : Test derivatives with varying substituents (e.g., nitro, chloro, methoxy) to isolate pharmacophores .
- Model-Specific Factors : Account for cell line heterogeneity (e.g., P-glycoprotein expression affecting drug uptake) or assay conditions (e.g., serum concentration) .
Q. What computational approaches predict its interaction with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger to simulate binding to Bcl-2/Mcl-1, prioritizing residues like Asp108 or Arg263 .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability and hydration effects.
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with activity trends .
Q. How can structural modifications enhance its pharmacokinetic (PK) profile?
Methodological Answer:
- Bioisosteric Replacement : Replace chloro groups with trifluoromethyl (–CF₃) to improve metabolic stability .
- Prodrug Design : Introduce ester moieties to enhance solubility and oral bioavailability .
- Plasma Protein Binding Assays : Use equilibrium dialysis to measure unbound fractions and guide dosing regimens.
Q. What techniques elucidate its mechanism of action in anticancer studies?
Methodological Answer:
- Apoptosis Assays : Annexin V/PI staining and caspase-3/7 activation assays .
- Gene Expression Profiling : RNA-seq to identify dysregulated pathways (e.g., Bcl-2 family, MAPK) .
- In Vivo Xenografts : Monitor tumor regression in murine models with bioluminescence imaging.
Q. How do crystallographic studies inform its supramolecular interactions?
Methodological Answer:
Q. What strategies mitigate batch-to-batch variability in synthesis?
Methodological Answer:
- Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy for real-time monitoring .
- Quality Control (QC) : Enforce strict specifications for intermediates (e.g., ≥95% purity via HPLC) .
- DoE Optimization : Use factorial designs to identify critical parameters (e.g., catalyst loading, stoichiometry) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
